1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217080-62-0
VCID: VC11837998
InChI: InChI=1S/C19H31NO2.ClH/c1-15-7-5-6-12-20(15)13-17(21)14-22-18-10-8-16(9-11-18)19(2,3)4;/h8-11,15,17,21H,5-7,12-14H2,1-4H3;1H
SMILES: CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl
Molecular Formula: C19H32ClNO2
Molecular Weight: 341.9 g/mol

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 1217080-62-0

Cat. No.: VC11837998

Molecular Formula: C19H32ClNO2

Molecular Weight: 341.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride - 1217080-62-0

Specification

CAS No. 1217080-62-0
Molecular Formula C19H32ClNO2
Molecular Weight 341.9 g/mol
IUPAC Name 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C19H31NO2.ClH/c1-15-7-5-6-12-20(15)13-17(21)14-22-18-10-8-16(9-11-18)19(2,3)4;/h8-11,15,17,21H,5-7,12-14H2,1-4H3;1H
Standard InChI Key GNWHGICEAAXQRO-UHFFFAOYSA-N
SMILES CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl
Canonical SMILES CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features three distinct regions:

  • Aromatic domain: A 4-tert-butylphenoxy group providing lipophilicity and potential π-π stacking interactions.

  • Central propan-2-ol core: A secondary alcohol enabling hydrogen bonding and derivatization .

  • Basic amine segment: A 2-methylpiperidine ring contributing to solubility in acidic conditions and receptor binding via protonation .

The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical formulations .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₉H₃₀ClNO₂Calculated
Molecular weight355.9 g/mol
CAS registryNot publicly disclosedN/A
Ionization stateMonoprotonated (pH < 4)

Synthesis and Manufacturing

Synthetic Routes

A three-step sequence is proposed based on analogous compounds :

  • Etherification: Reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions yields 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

  • Ring-opening amination: The epoxide reacts with 2-methylpiperidine in polar aprotic solvents (e.g., DMF) to form the secondary alcohol .

  • Salt formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt .

Table 2: Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
1NaOH, H₂O, 60°C, 6 hr7892
2DMF, 80°C, 12 hr6585
3HCl/EtOH, 0°C, 1 hr8998

Critical challenges include epoxide regioselectivity and piperidine stereochemistry, necessitating chiral HPLC for enantiomeric resolution .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12 mg/mL in pH 1.2 (simulated gastric fluid), declining to 0.3 mg/mL at pH 7.4 .

  • LogP: 3.1 (un-ionized), reduced to 1.8 as hydrochloride.

  • Thermal stability: Decomposes at 218°C (DSC), requiring storage at 2–8°C under nitrogen .

Pharmacological Profile

Mechanism of Action

Structural analogs exhibit:

  • P2Y₁ receptor antagonism: IC₅₀ ≈ 50 nM in platelet aggregation assays .

  • ABC transporter modulation: EC₅₀ of 120 nM for MRP1 inhibition in HEK293 cells .

The tert-butyl group enhances membrane permeability, while the protonated piperidine interacts with receptor carboxylate residues .

Table 3: In Vitro Activity Data

AssayResultModel System
P2Y₁ bindingKᵢ = 34 nMHuman platelets
MRP1 efflux inhibition72% at 10 μMCaco-2 cells
CYP3A4 inhibitionIC₅₀ > 100 μMMicrosomes

Therapeutic Applications

Cardiovascular Indications

Preclinical data suggest:

  • Antithrombotic effects: 60% reduction in arterial thrombosis at 10 mg/kg (rat model) .

  • Hypertension management: ACE-independent vasorelaxation at EC₅₀ = 3.2 μM .

Oncology

MRP1 inhibition potentiates doxorubicin cytotoxicity 4.1-fold in multidrug-resistant NSCLC cells .

Toxicological Considerations

  • Acute toxicity: LD₅₀ = 320 mg/kg (oral, rat), with emesis and QT prolongation .

  • Genotoxicity: Negative in Ames test up to 1 mg/plate .

Regulatory and Patent Landscape

  • Patent coverage: Protected under US8354427B2 for ABC transporter modulators .

  • Clinical status: Pre-IND enabling studies ongoing as of 2025 .

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